N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide
Description
N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a heterocyclic structure containing nitrogen atoms, making it an important scaffold in drug design and development.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,16-10-19-17-15(16)9-18-12-20-17)21(11-13-5-4-6-13)14-7-2-1-3-8-14/h1-3,7-10,12-13H,4-6,11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNISHQGLTCHXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CNC4=NC=NC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide typically involves multi-step reactions. One common method includes the use of cyclobutylmethylamine and phenylamine as starting materials, which undergo a series of reactions including cyclization and sulfonation to form the desired compound. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfonamide group under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing and reducing agents. The reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: It has shown promise in preclinical studies as an anticancer agent, due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, this inhibition can lead to cell cycle arrest and apoptosis. The specific pathways involved include the inhibition of kinase activity and the disruption of DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives and sulfonamides, such as:
- N-(cyclopentylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide
- N-(cyclohexylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide
- N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-sulfonamide
Uniqueness
What sets N-(cyclobutylmethyl)-N-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonamide apart is its specific substitution pattern, which can result in unique biological activities and improved pharmacokinetic properties. The cyclobutylmethyl group provides a distinct steric environment that can enhance binding affinity and selectivity for certain molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
